![molecular formula C12H7F4NO B1460594 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine CAS No. 1261462-46-7](/img/structure/B1460594.png)
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine
Overview
Description
“2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the molecular formula C12H7F4NO . Its molecular weight is 257.18 .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine” consists of a pyridine ring with a fluorine atom at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 3-position .Physical And Chemical Properties Analysis
The predicted boiling point of “2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine” is 283.1±40.0 °C and its predicted density is 1.335±0.06 g/cm3 . The predicted pKa value is -1.08±0.10 .Scientific Research Applications
Ferroelectric Materials
- Research on fluorinated compounds, such as those related to "2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine," has shown significant applications in the development of materials with ferroelectric properties. Studies have focused on the electro-optic behavior and spontaneous polarization of these compounds, highlighting their potential in creating enantiotropic hexatic phases with enhanced high spontaneous polarization, useful in electronic and optical devices (Mikułko et al., 2007).
Medicinal Chemistry
- Efforts to develop PET radiotracers for imaging P2Y1 receptors in the brain have led to the synthesis of fluorinated derivatives based on structures similar to "2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine." These compounds have shown high antagonistic potency towards P2Y1R, suggesting their utility in studying central nervous system diseases and exploring therapeutic targets (Moldovan et al., 2019).
Asymmetric Catalysis
- In the field of asymmetric catalysis, new chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups have been synthesized. These ligands, related to the structure of "2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine," have been employed in metal-catalyzed asymmetric reactions, showcasing the influence of fluorine substituents on ligand conformation and catalytic activity (Wolińska et al., 2021).
Organic Synthesis
- A novel strategy for the synthesis of poly-substituted pyridines has been developed, leveraging C-F bond breaking of fluoroalkyl groups. This method has provided an efficient route to synthesize compounds including "2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine," expanding the toolkit for constructing complex pyridine derivatives in high yields under metal-free conditions (Chen et al., 2010).
Mechanism of Action
Target of Action
It is known to be used as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are a class of compounds that have various biological targets, depending on their specific structures and substitutions.
Mode of Action
It is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine could interact with its targets by forming new carbon-carbon bonds, thereby altering the structure and function of the target molecules.
Result of Action
As a reactant in the synthesis of aminopyridines, it contributes to the formation of these biologically active compounds . The specific effects would depend on the particular aminopyridine synthesized and its interactions with biological targets.
properties
IUPAC Name |
2-fluoro-3-[4-(trifluoromethoxy)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-10(2-1-7-17-11)8-3-5-9(6-4-8)18-12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPXQKGJAUEWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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